molecular formula C10H11FO B1437008 (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1083302-30-0

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B1437008
M. Wt: 166.19 g/mol
InChI Key: QNORPDDVMCJPRL-JTQLQIEISA-N
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Description

“(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the CAS Number: 1083302-30-0 . It has a molecular weight of 166.2 . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 166.2 and is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Applications in Liquid Crystal Technology

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives have found significant applications in the field of liquid crystal technology. Specifically, compounds with a fluoro-substituted tetrahydronaphthalene structure have been synthesized and studied for their potential in active matrix LCDs (Liquid Crystal Displays). These compounds, including 6-aryl-5-fluoro-1,2,3,4-tetrahydronaphthalenes and 5,6-difluoro-1,2,3,4-tetrahydronaphthalenes, demonstrate a wide nematic temperature range, low melting points, and a high dielectric anisotropy, making them suitable for new liquid crystal mixture designs for TFT (Thin-Film Transistor) displays. This indicates a promising pathway for the development of advanced display technologies using these materials (Kusumoto et al., 2004).

Role in Synthesis of Bioactive Compounds

The compound has also been involved in the synthesis of bioactive compounds. For example, its structural analog, 1,c-3-diphenyltetran-r-1-ol, which contains the tetrahydronaphthalene core, is used in the stereoselective synthesis of therapeutically active compounds. The structure demonstrates the importance of understanding the relative stereochemistries of chiral centers, critical in the design and synthesis of bioactive molecules (Vega et al., 2009).

Use in Asymmetric Synthesis

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol and its related structures have been used in the field of asymmetric synthesis as well. For instance, compounds like (1S,2S)-2-hydroxy-1-amino-1,2,3,4-tetrahydronaphthalene and others have been synthesized from their dihydroxy equivalents, showcasing their utility in creating chiral building blocks for further chemical synthesis. These compounds find applications in creating enantiopure molecules, which are crucial in the pharmaceutical industry for the creation of drugs with specific chiral properties (Orsini et al., 2001).

Contributions in Material Science

In material science, the compound and its derivatives have contributed significantly. The self-assembly of similar tetrahydronaphthalene molecules has been studied, revealing their ability to form chiral structures like close-packed herringbone structures and porous pinwheel nanoarchitectures. These findings are crucial for the development of nanoscale materials and devices, indicating the compound's potential in nanotechnology and material science (Silly et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . For more detailed safety and hazard information, please refer to the MSDS .

properties

IUPAC Name

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNORPDDVMCJPRL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

CAS RN

1083302-30-0
Record name (1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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